molecular formula C10H11Br B11822994 1-(2-Bromoethenyl)-2,4-dimethylbenzene

1-(2-Bromoethenyl)-2,4-dimethylbenzene

Cat. No.: B11822994
M. Wt: 211.10 g/mol
InChI Key: XJUXMKBPSJZIFF-UHFFFAOYSA-N
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Description

1-(2-Bromoethenyl)-2,4-dimethylbenzene, also known as β-Bromostyrene, is an organic compound with the molecular formula C10H11Br. This compound is a derivative of benzene, where a bromoethenyl group is attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethenyl)-2,4-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of styrene derivatives. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethenyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

1-(2-Bromoethenyl)-2,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethenyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The bromoethenyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethenyl)-2,4-dimethylbenzene is unique due to the presence of both bromoethenyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler brominated styrene derivatives .

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(2-bromoethenyl)-2,4-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-7H,1-2H3

InChI Key

XJUXMKBPSJZIFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=CBr)C

Origin of Product

United States

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